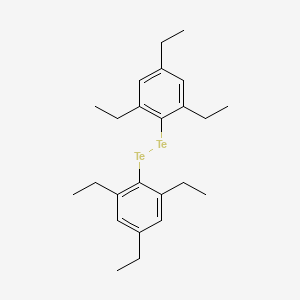
Bis(2,4,6-triethylphenyl)ditellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-triethylphenyl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 2,4,6-triethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-triethylphenyl)ditellane typically involves the reaction of 2,4,6-triethylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired ditellane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-triethylphenyl)ditellane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction could produce tellurium anions.
Applications De Recherche Scientifique
Bis(2,4,6-triethylphenyl)ditellane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying tellurium’s biological effects.
Industry: Used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which Bis(2,4,6-triethylphenyl)ditellane exerts its effects involves the interaction of the tellurium atoms with various molecular targets. These interactions can lead to the formation of tellurium-containing radicals, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.
Bis(2,4,6-trimethylphenyl)ditellane: Similar in structure but with different substituents on the phenyl rings.
Uniqueness
Bis(2,4,6-triethylphenyl)ditellane is unique due to the presence of ethyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propriétés
Numéro CAS |
828300-76-1 |
|---|---|
Formule moléculaire |
C24H34Te2 |
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
1,3,5-triethyl-2-[(2,4,6-triethylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C24H34Te2/c1-7-17-13-19(9-3)23(20(10-4)14-17)25-26-24-21(11-5)15-18(8-2)16-22(24)12-6/h13-16H,7-12H2,1-6H3 |
Clé InChI |
ZGLRUWXXMBPHOC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)CC)[Te][Te]C2=C(C=C(C=C2CC)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


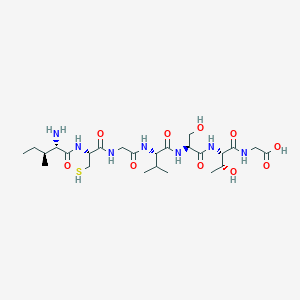
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
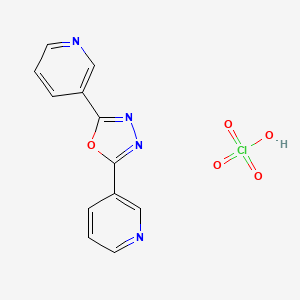
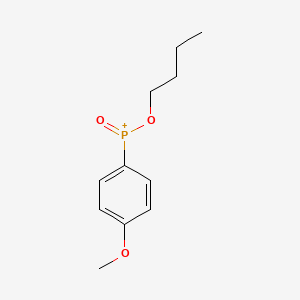
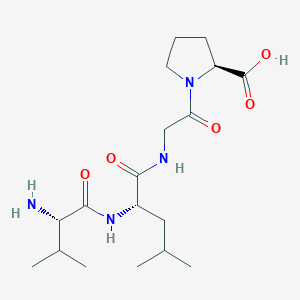
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
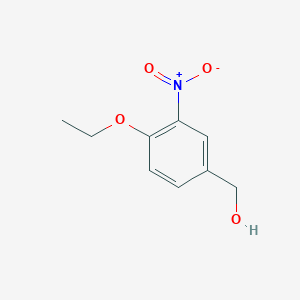
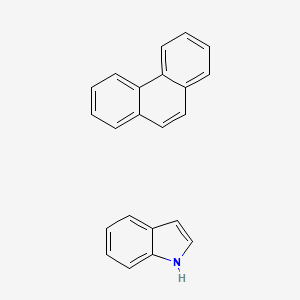
phosphane](/img/structure/B12526637.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
